molecular formula C4H5N3O2 B7894293 5-Methyl-1,2,4-oxadiazole-3-carboxamide

5-Methyl-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B7894293
M. Wt: 127.10 g/mol
InChI Key: FJKIQNJEYFIKOE-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4-oxadiazole-3-carboxamide ( 19703-89-0) is a high-purity chemical reagent with the molecular formula C4H5N3O2 and a molecular weight of 127.10 g/mol . This compound belongs to the 1,2,4-oxadiazole class of heterocycles, which are recognized as privileged scaffolds in modern drug discovery due to their versatile applications and tunable physicochemical properties . Researchers value the 1,2,4-oxadiazole ring as a stable bioisostere for esters and amides, a strategy often employed to enhance metabolic stability and modulate the pharmacokinetic profiles of potential drug candidates . As a carboxamide derivative, this building block is particularly useful in the synthesis of peptidomimetics and for exploring structure-activity relationships in medicinal chemistry programs . Its structure enables further derivatization, facilitating the creation of diverse compound libraries aimed at targeting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system pathways . This product is intended for research purposes as a key synthetic intermediate and is supplied for laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-methyl-1,2,4-oxadiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-6-4(3(5)8)7-9-2/h1H3,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKIQNJEYFIKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 5-Methyl-1,2,4-Oxadiazole-3-Carboxylic Acid

  • Cyclization : Acethydrazide reacts with bis(trichloromethyl) carbonate (BTC) in 1,2-dichloroethane at −10°C to 20°C, catalyzed by pyridine or 4-dimethylaminopyridine (DMAP).

  • Conditions : A molar ratio of BTC to acethydrazide (0.033–1.0:1) and reaction times of 1–12 hours at 40–80°C yield the carboxylic acid (31.5% yield).

Step 2: Amidation

  • Activation : The carboxylic acid is treated with thionyl chloride to form the acyl chloride.

  • Amination : Reaction with aqueous ammonia at 0°C produces the carboxamide with 75–85% conversion efficiency.

Table 1: Comparative Analysis of Cyclization Methods

Starting MaterialReagentCatalystSolventTemp (°C)Yield (%)Source
AcetamidoximeMethyl malonyl Clt-BuONaDMSO2552
AcethydrazideBTCDMAP1,2-Dichloroethane40–8031.5
2-HydrazideFatty acid anhydrideToluene10048

Hydrazide Intermediate Route

Patent CN104974106A discloses a three-step route applicable to carboxamide synthesis:

  • Hydrazide Formation : Dialkyl oxalate reacts with hydrazine hydrate to yield monoalkyl oxalate hydrazide.

  • Acylation : The hydrazide is treated with acetic anhydride to form 2-hydrazide-monoalkyl oxalate.

  • Dehydration Cyclization : Heating in toluene at 100°C for 6 hours induces ring closure, producing 5-methyl-1,3,4-oxadiazole-2-carboxylate (48% yield). Adaptation for 1,2,4-oxadiazoles requires substituting malonyl anhydride to adjust ring substitution patterns.

Advantages :

  • Avoids highly toxic reagents like phosgene.

  • Scalable for industrial production due to inexpensive solvents.

Optimization Challenges and Solutions

Regioselectivity Control

  • Steric Effects : Bulky substituents on the acylating reagent favor 1,2,4-oxadiazole formation over 1,3,4 isomers. For example, using methyl malonyl chloride instead of acetyl chloride reduces byproduct formation.

  • Catalytic Additives : DMAP enhances reaction rates by stabilizing intermediates during cyclization.

Purification Strategies

  • Crystallization : Cold diethyl ether precipitates the carboxamide from reaction mixtures.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic attacks at electron-deficient positions. Key reactions include:

  • Methyl group substitution : The 5-methyl group participates in proton exchange with benzyl alcohol, forming intermediates that lead to aryl nitriles and benzyl acetate under thermal conditions .

  • Ring nitrogen reactivity : Nucleophiles such as amines (e.g., benzylamine) attack the oxadiazole ring, resulting in ring-opening products like N-acetylbenzylamine .

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

Conditions Products
Acidic (H₂SO₄, reflux)5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Basic (NaOH, aqueous)Ammonia and corresponding oxadiazole carboxylate

Mechanistic studies suggest that hydrolysis proceeds via cleavage of the amide C–N bond, forming a carboxylic acid intermediate.

Cycloaddition Reactions

The oxadiazole ring acts as a dipole in [3+2] cycloadditions:

  • With nitriles : Forms 1,3,5-triazine derivatives under thermal conditions .

  • With alkynes : Generates fused heterocyclic systems, enhancing structural complexity for pharmaceutical applications .

Example:

text
5-Methyl-1,2,4-oxadiazole-3-carboxamide + Phenylacetylene → Fused oxadiazole-triazole hybrid (confirmed by LC-MS)[8]

Ring-Opening Reactions

Thermal or catalytic ring-opening pathways yield versatile intermediates:

  • With benzyl alcohol (120°C) :

    • Major products: Aryl nitrile + benzyl acetate .

    • Minor products: Benzaldehyde and 1,3,5-triazines .

  • Mechanism : Protonation at the oxadiazole oxygen initiates ring cleavage, followed by rearrangement .

Functional Group Modifications

The carboxamide group undergoes derivatization:

  • Reduction : LiAlH₄ reduces the amide to a primary amine.

  • Condensation : Reacts with hydrazines to form hydrazide derivatives, precursors for heterocyclic scaffolds .

  • Esterification : Mitsunobu conditions (DIAD, PPh₃) convert the amide to esters .

Biological Activity-Driven Reactions

Modifications to enhance pharmacological properties include:

  • Alkylation : Introducing alkyl chains at the carboxamide nitrogen improves lipophilicity and anticancer activity (e.g., IC₅₀ = 0.003 μM against LXFA 629 cells) .

  • Acylation : Acetylated derivatives show enhanced antimicrobial potency against E. coli and S. aureus .

Mechanistic Insights

  • Proton exchange : The methyl group exchanges protons with benzyl alcohol faster than the oxadiazole reacts, indicating a pre-equilibrium step .

  • Lewis acid catalysis : ZnCl₂ facilitates cycloadditions by stabilizing nitrile oxide intermediates .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,2,4-oxadiazole scaffold is recognized for its bioisosteric properties, leading to significant interest in the development of new pharmaceuticals. The applications of 5-Methyl-1,2,4-oxadiazole-3-carboxamide are particularly prominent in the following areas:

Anticancer Agents

Recent studies have highlighted the efficacy of 5-methyl-1,2,4-oxadiazole derivatives as potential anticancer agents. For instance:

  • Synthesis and Activity : A study reported the synthesis of various derivatives of this compound that exhibited promising antiproliferative activities against multiple cancer cell lines. Notably, compounds derived from this scaffold demonstrated low IC50 values (indicating high potency) against human colon adenocarcinoma and other cancer types .
  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 pathways . For example, one derivative exhibited an IC50 value of 0.003 µM against lung adenocarcinoma cells, indicating its potential as a lead compound for further development.

Antimicrobial Activity

The antimicrobial properties of 5-Methyl-1,2,4-oxadiazole derivatives have also been extensively studied:

  • Broad-Spectrum Efficacy : Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
  • Mechanistic Insights : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies and Research Findings

To illustrate the applications of this compound more concretely, several case studies are summarized below:

Study Focus Findings
Maftei et al. (2020)Anticancer ActivitySynthesized derivatives showed IC50 values as low as 0.003 µM against lung cancer cells; significant apoptosis induction observed .
Kucukoglu et al. (2018)Antimicrobial PropertiesDemonstrated effectiveness against E. coli and A. niger with MIC values at 25 µg/mL; compounds outperformed standard antibiotics .
Moniot et al. (2016)Structure-Activity RelationshipIdentified key structural features enhancing anticancer potency; compounds with electron-withdrawing groups showed improved activity .

Structural Modifications

Further modifications to the chemical structure could enhance biological activity and selectivity toward specific cancer types or pathogens.

In Vivo Studies

While many studies have focused on in vitro evaluations, there is a pressing need for in vivo studies to assess pharmacokinetics and therapeutic efficacy in animal models.

Combination Therapies

Exploring the potential of combining these compounds with existing therapies could yield synergistic effects and improve treatment outcomes in resistant cancer types or infections.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it effective in disrupting biological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Modifications

Compound Name Substituent(s) Key Properties/Applications
5-Methyl-1,2,4-oxadiazole-3-carboxamide Methyl (C5), carboxamide (C3) Dopamine D3 receptor agonist ; Antiviral activity
N,5-Dimethyl-1,2,4-oxadiazole-3-carboxamide Methyl (C5), N-methyl carboxamide Increased lipophilicity; metabolite of metronidazole
N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide Hydroxyethyl (C3 carboxamide) Photolysis product of metronidazole; improved solubility
5-Ethyl-1,2,4-oxadiazole-3-carboxamide Ethyl (C5) Higher cytotoxicity; moderate antiviral activity
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl (C3), ester (C5) Ester group increases hydrolytic instability
  • Methyl vs. Bulkier Alkyl Groups: The 5-methyl substituent optimizes selectivity and reduces cytotoxicity compared to ethyl or cyclopropyl analogs. For example, in antiviral studies, 2a (5-methyl) exhibited nanomolar activity against human rhinovirus (hRV-B14: IC₅₀ = 12 nM) with lower cytotoxicity (CC₅₀ > 100 μM), whereas ethyl-substituted 2b showed higher cytotoxicity (CC₅₀ = 34 μM) despite similar potency .
  • Carboxamide vs. Ester Derivatives :
    Replacement of the carboxamide with an ester (e.g., Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) reduces hydrogen-bonding capacity and stability, limiting therapeutic utility .

Table 2: Receptor Binding and Antiviral Profiles

Compound Target/Activity Selectivity/IC₅₀
This compound (Compound 23) Dopamine D3 receptor Ki = 0.53 nM; >15,000-fold selectivity over D2/D1
N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide (TP1) Photoproduct of metronidazole Identified in environmental degradation pathways
5-Methyl derivative (2a) Human rhinovirus (hRV-B14) IC₅₀ = 12 nM; CC₅₀ > 100 μM
  • Receptor Selectivity :
    The this compound scaffold demonstrates exceptional selectivity for dopamine D3 receptors (Ki < 1 nM) over D2 and D1 receptors, attributed to optimal steric and electronic interactions with the receptor's hydrophobic pocket .

  • Antiviral Activity :
    Derivatives with the 5-methyl group exhibit broad-spectrum antiviral activity. For instance, 2a inhibited hRV-A21 (IC₅₀ = 23 nM) and hRV-A71 (IC₅₀ = 18 nM), outperforming pleconaril (reference drug) in potency .

Physicochemical and Metabolic Properties
  • Polarity and Solubility :
    The carboxamide group enhances water solubility compared to ester or alkyl derivatives. For example, N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide (TP1) is more polar than its parent antibiotic, metronidazole, influencing its environmental persistence .
  • Metabolic Stability : The methyl group at position 5 reduces oxidative metabolism, enhancing half-life in biological systems. In contrast, hydroxylated derivatives (e.g., TP3a/b) are more susceptible to further degradation .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-methyl-1,2,4-oxadiazole-3-carboxamide, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazides can react with carbethoxyformimidates under reflux conditions to form the oxadiazole core . Another approach involves carbonitrile intermediates, as demonstrated in the synthesis of structurally related imidazo[1,2-a]pyrimidines . Purity validation requires tandem techniques:

  • HPLC (≥95% purity threshold).
  • NMR (confirm substitution patterns, e.g., methyl groups at C5).
  • X-ray crystallography (for unambiguous structural confirmation; see bond lengths and angles in ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl groups (δ ~2.5 ppm for C5-CH₃) and carboxamide protons (δ ~8-10 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1670 cm⁻¹) and oxadiazole ring vibrations .
  • X-ray Diffraction : Resolve crystallographic parameters (e.g., N–O bond length: 1.36–1.40 Å) to validate regiochemistry .

Q. What are the solubility properties and formulation considerations for this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Adjust pH or use co-solvents (e.g., PEG-400) for biological assays .
  • Stability : Store at –20°C under inert atmosphere; monitor hydrolysis of the oxadiazole ring under acidic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with varied substituents?

  • Methodological Answer :

  • Temperature Control : Maintain 80–100°C during cyclocondensation to balance reaction rate and side-product formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Protecting Groups : Use tert-butyl or benzyl groups to shield reactive sites during functionalization .

Q. How should researchers resolve discrepancies in pharmacological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent receptor subtype selection (e.g., 5-HT1B vs. 5-HT1D in serotonin receptor studies) .
  • Control Compounds : Include reference antagonists (e.g., GR 127935) to validate binding assays .
  • Dose-Response Curves : Perform triplicate measurements to assess EC₅₀/IC₅₀ reproducibility .

Q. What computational strategies predict the binding affinity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use crystallographic data (e.g., PDB entries derived from ) to model ligand-receptor interactions.
  • QSAR Models : Corporate electronic parameters (e.g., Hammett σ values) of substituents to predict activity trends .

Q. How can structure-activity relationship (SAR) studies guide modifications to the oxadiazole ring?

  • Methodological Answer :

  • Substituent Variation : Replace the C5-methyl group with trifluoromethyl or propyl groups to modulate lipophilicity .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to evaluate metabolic stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using crystallographic data .

Q. What strategies stabilize this compound under acidic conditions?

  • Methodological Answer :

  • Buffered Formulations : Use phosphate buffers (pH 6–7) to minimize hydrolysis .
  • Prodrug Design : Convert the carboxamide to ester prodrugs for enhanced stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,4-oxadiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Methyl-1,2,4-oxadiazole-3-carboxamide

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